4-Morpholino-N-(prop-2-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholino-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C13H16N2O. It is characterized by the presence of a morpholine ring and a prop-2-yn-1-yl group attached to an aniline moiety. This compound is typically a solid and can appear as a white to light yellow substance .
Vorbereitungsmethoden
The synthesis of 4-Morpholino-N-(prop-2-yn-1-yl)aniline can be achieved through various organic synthesis routes. One common method involves the reaction of 4-morpholinoaniline with propargyl bromide under basic conditions. The reaction is typically carried out in a solvent such as acetonitrile, and a base like potassium carbonate is used to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Morpholino-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using molecular oxygen in the presence of a photosensitizer to form formamides.
Substitution: It can participate in substitution reactions where the prop-2-yn-1-yl group can be replaced by other functional groups under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions, such as ipso-cyclization, to form spirocyclic structures.
Common reagents used in these reactions include molecular oxygen, photosensitizers, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Morpholino-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Morpholino-N-(prop-2-yn-1-yl)aniline involves its ability to participate in radical reactions. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive species then facilitate the formation of formamides from the starting material.
Vergleich Mit ähnlichen Verbindungen
4-Morpholino-N-(prop-2-yn-1-yl)aniline can be compared with other similar compounds such as:
4-Prop-2-yn-1-ylmorpholine: This compound has a similar structure but lacks the aniline moiety.
N-(3-phenylprop-2-yn-1-yl)aniline: This compound has a phenyl group instead of the morpholine ring.
Eigenschaften
Molekularformel |
C13H16N2O |
---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
4-morpholin-4-yl-N-prop-2-ynylaniline |
InChI |
InChI=1S/C13H16N2O/c1-2-7-14-12-3-5-13(6-4-12)15-8-10-16-11-9-15/h1,3-6,14H,7-11H2 |
InChI-Schlüssel |
PXUVKJNITZSPBF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1=CC=C(C=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.